3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a cyclobutane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Mechanism of Action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.
Mode of Action
As an alanine derivative, it may interact with its targets in a way that influences the secretion of anabolic hormones, the supply of fuel during exercise, mental performance during stress-related tasks, and the prevention of exercise-induced muscle damage .
Biochemical Pathways
Given its classification as an alanine derivative, it may be involved in pathways related to protein synthesis and energy metabolism .
Result of Action
As an alanine derivative, it may have effects similar to other compounds in this class, such as influencing hormone secretion and energy metabolism .
Biochemical Analysis
Biochemical Properties
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are crucial for the accurate and efficient assembly of peptide chains, ensuring the correct sequence and structure of the resulting peptides .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By facilitating the assembly of peptides, this compound indirectly influences cell signaling pathways, gene expression, and cellular metabolism. Peptides synthesized using this compound can act as signaling molecules, modulating various cellular functions such as growth, differentiation, and apoptosis. Additionally, the presence of correctly synthesized peptides is essential for the proper functioning of cellular machinery and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and proteins involved in peptide synthesis. The Fmoc group binds to the active sites of these enzymes, protecting the amino group from unwanted reactions. This selective binding ensures that the amino group is available for the desired peptide bond formation, thereby facilitating the accurate assembly of peptide chains. Additionally, this compound may influence gene expression by modulating the availability of peptides that act as transcription factors or signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness. This compound is generally stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the degradation of this compound can lead to a decrease in its efficacy in peptide synthesis, resulting in incomplete or incorrect peptide assembly. Therefore, it is essential to store this compound under optimal conditions to maintain its stability and effectiveness .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity. Careful dosage optimization is necessary to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. This compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the elongation of peptide chains. Additionally, it may influence metabolic flux by modulating the availability of amino acids and other metabolites required for peptide synthesis. The presence of this compound can affect the levels of various metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to sites of peptide synthesis, such as the endoplasmic reticulum and ribosomes. The distribution of this compound within cells is crucial for its effectiveness in peptide synthesis, as it ensures that the compound is available at the right place and time for the desired biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and ribosomes, where peptide synthesis occurs. This compound may be directed to these compartments through specific targeting signals or post-translational modifications. The localization of this compound within these subcellular compartments is essential for its activity and function, as it ensures that the compound is available for the desired biochemical reactions involved in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the Fmoc group: The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with the amino acid: The protected amino group is then coupled with the carboxylic acid group of the cyclobutane ring using coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of cyclobutane intermediates and Fmoc-protected amino acids.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and quality control: Using techniques like recrystallization, chromatography, and spectroscopy to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Coupling reactions: The carboxylic acid group can be activated and coupled with other amino acids or peptides.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Fmoc removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling agents: DCC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) are frequently used in coupling reactions.
Oxidizing agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
Fmoc-deprotected amino acid: Removal of the Fmoc group yields the free amino acid.
Peptide conjugates: Coupling reactions result in the formation of peptide bonds, leading to longer peptide chains or conjugates.
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid has several applications in scientific research:
Peptide synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Drug development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.
Material science: The compound is used in the synthesis of novel materials with specific properties for industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid
- 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl)methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which provides enhanced stability compared to other similar compounds. The presence of the Fmoc group allows for selective protection and deprotection of the amino group, making it highly valuable in peptide synthesis. Its structural features and reactivity make it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)12-9-13(10-12)21-20(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVPKLDMKLANJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1932610-83-7, 1935557-50-8, 1993278-82-2 | |
Record name | (1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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